N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide
Description
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound that features a combination of benzyl, chloro, methoxy, sulfonyl, and furan groups
Properties
Molecular Formula |
C21H21ClN2O5S |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21ClN2O5S/c1-28-19-10-9-17(22)12-20(19)30(26,27)24(14-16-6-3-2-4-7-16)15-21(25)23-13-18-8-5-11-29-18/h2-12H,13-15H2,1H3,(H,23,25) |
InChI Key |
ADXLTQKGUCTFGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide typically involves multiple steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction involving benzyl chloride and an appropriate nucleophile.
Introduction of the Sulfonyl Group: The sulfonyl group is often introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine or alcohol.
Attachment of the Furan Group: The furan group can be attached through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves a palladium-catalyzed cross-coupling of a boronic acid derivative with a halide.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the intermediate products are combined under controlled conditions to form the desired glycinamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl chloride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the interactions of sulfonyl and furan groups with biological targets.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)glycinamide: Similar structure but with a thiophene ring instead of a furan ring.
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide is a complex organic compound belonging to the sulfonamide class. Its unique structure incorporates a glycinamide backbone with various substituents, which may confer distinct biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's structure includes:
- Sulfonamide Group : Known for its antibacterial properties.
- Chloro and Methoxy Substituents : These groups can influence the compound's reactivity and biological interactions.
- Furan Ring : This heterocyclic component may enhance the compound's biological activity through various mechanisms.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial strains. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase, thereby exhibiting bacteriostatic effects.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, studies have shown that similar sulfonamide derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions.
Case Studies
- Neuroleptic Activity : In studies involving benzamide derivatives, compounds similar to this compound demonstrated enhanced neuroleptic activity compared to traditional medications like metoclopramide. For example, certain derivatives were found to be significantly more potent than established neuroleptics, suggesting a promising avenue for treatment in psychotic disorders .
- Antimycobacterial Activity : Research into related compounds has shown efficacy against Mycobacterium tuberculosis, indicating that this compound may also possess antitubercular properties. Compounds with similar structures have been tested against drug-resistant strains, highlighting the potential for developing new treatments for tuberculosis.
The biological activity of this compound is likely mediated through:
- Targeting Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulating Receptor Activity : Interaction with neurotransmitter receptors could enhance or modulate synaptic transmission.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains; mechanism involves inhibition of folic acid synthesis. |
| Enzyme Inhibition | Potential AChE and BuChE inhibitors; may enhance cognitive functions by increasing acetylcholine levels. |
| Neuroleptic Activity | More potent than traditional neuroleptics; potential for treating psychosis. |
| Antimycobacterial | Efficacy against drug-resistant Mycobacterium strains; potential for new tuberculosis treatments. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
